molecular formula C9H11N3O4S B1328111 [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid CAS No. 1119452-73-1

[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid

Cat. No. B1328111
CAS RN: 1119452-73-1
M. Wt: 257.27 g/mol
InChI Key: YSVVVVSIFNLNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid” is a chemical compound with potential applications in various fields. It has the molecular formula C9H11N3O4S .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropylamino group, a carbonyl group, an oxadiazole ring, a methylthio group, and an acetic acid group . The InChI string representation of the molecule is 1S/C9H11N3O4S/c13-7(14)4-17-3-6-11-9(16-12-6)8(15)10-5-1-2-5/h5H,1-4H2,(H,10,15)(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 257.27 g/mol. More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of “[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid,” but unfortunately, the searches did not return specific details on unique applications across different fields. The available information indicates that this compound is used in proteomics research , but further details on its applications are not provided in the search results.

Safety and Hazards

The compound is classified as a non-combustible solid . Specific safety and hazard information is not available in the current resources.

properties

IUPAC Name

2-[[5-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c13-7(14)4-17-3-6-11-9(16-12-6)8(15)10-5-1-2-5/h5H,1-4H2,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVVVVSIFNLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135144
Record name 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid

CAS RN

1119452-73-1
Record name 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.